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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)benzoic acid

Cat. No.: B106572 Get Quote

A guide for researchers and drug development professionals on the differentiation of 2-

methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid using nuclear

magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The ortho-, meta-, and para- isomers of methoxybenzoic acid, also known as anisic acid, are

foundational molecules in various research and development sectors. While sharing the same

molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), their distinct structural

arrangements, arising from the different positions of the methoxy group on the benzoic acid

ring, lead to unique spectroscopic signatures. This guide provides a comprehensive

comparison of their spectroscopic data to aid in their identification and differentiation.[1]

Spectroscopic Data Comparison
The following sections summarize the key spectroscopic data for the three isomers of

methoxybenzoic acid, covering ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The

chemical shifts (δ) in parts per million (ppm) for the protons (¹H) and carbon-13 (¹³C) of the

three isomers were recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure data

comparability.
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The ¹H NMR spectra of the methoxybenzoic acid isomers are distinguished primarily by the

chemical shifts and splitting patterns of the aromatic protons.

Proton Assignment
2-Methoxybenzoic
Acid (δ, ppm)

3-Methoxybenzoic
Acid (δ, ppm)

4-Methoxybenzoic
Acid (δ, ppm)

-COOH ~12.5 (s, 1H) ~13.0 (s, 1H) 12.7 (s, 1H)[1]

-OCH₃ 3.85 (s, 3H) 3.80 (s, 3H) 3.84 (s, 3H)[1]

Aromatic H 7.00-7.70 (m, 4H) 7.15-7.55 (m, 4H)
7.04 (d, 2H), 7.93 (d,

2H)[1]

s = singlet, d = doublet, m = multiplet

The ¹³C NMR spectra provide further structural confirmation by showing the distinct chemical

environments of the carbon atoms in each isomer.

Carbon
Assignment

2-Methoxybenzoic
Acid (δ, ppm)

3-Methoxybenzoic
Acid (δ, ppm)

4-Methoxybenzoic
Acid (δ, ppm)

C=O 167.9 167.2 167.5

Ar-C (ipso, -COOH) 121.5 131.8 123.5

Ar-C (ipso, -OCH₃) 158.0 159.4 163.2

Ar-C
112.5, 120.2, 131.8,

133.5

114.5, 119.5, 122.0,

129.8
114.1, 131.5

-OCH₃ 56.1 55.7 55.8

Infrared (IR) Spectral Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

key vibrational frequencies (in cm⁻¹) for the methoxybenzoic acid isomers are presented below.
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Vibrational Mode
2-Methoxybenzoic
Acid (cm⁻¹)

3-Methoxybenzoic
Acid (cm⁻¹)

4-Methoxybenzoic
Acid (cm⁻¹)

O-H stretch

(Carboxylic Acid)
2500-3300 (broad) 2500-3300 (broad) 2500-3300 (broad)

C-H stretch (Aromatic) ~3000-3100 ~3000-3100 ~3000-3100

C=O stretch

(Carboxylic Acid)
~1680-1700 ~1680-1700 ~1680-1700

C=C stretch

(Aromatic)
~1450-1600 ~1450-1600 ~1450-1600

C-O stretch (Ether) ~1250 ~1250 ~1250

O-H bend (Carboxylic

Acid)
~1300 ~1300 ~1300

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule. All three isomers show a molecular ion peak

[M]⁺ at m/z 152. However, the relative intensities of the fragment ions can be used for

differentiation.[2]
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Fragment Ion
(m/z)

Proposed
Structure/Neut
ral Loss

2-
Methoxybenzo
ic Acid
(Relative
Intensity %)

3-
Methoxybenzo
ic Acid
(Relative
Intensity %)

4-
Methoxybenzo
ic Acid
(Relative
Intensity %)

152 [M]⁺ ~60 ~100 ~100

135 [M - OH]⁺ ~50 ~90 ~90

121 [M - OCH₃]⁺ ~100 ~20 ~15

107 [M - COOH]⁺ ~15 ~30 ~10

92 [C₆H₄O]⁺ ~30 ~25 ~10

77 [C₆H₅]⁺ ~40 ~30 ~15

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the methoxybenzoic acid isomer is

accurately weighed and dissolved in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

[3][4] The sample is gently vortexed to ensure complete dissolution.[4] Any solid particulates

are removed by filtering the solution through a pipette with a cotton or glass wool plug into

the NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[5]

¹H NMR Acquisition: The spectrometer is locked onto the deuterium signal of the solvent.[4]

The magnetic field is shimmed to optimize homogeneity.[4] A standard proton spectrum is

acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical

shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number

of scans and a suitable relaxation delay are used to obtain a high-quality spectrum.
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Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

Sample Preparation: 1-2 mg of the solid methoxybenzoic acid isomer is finely ground in an

agate mortar and pestle.[7] Approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[7]

Pellet Formation: The mixture is transferred to a pellet-forming die. A pressure of

approximately 8-10 tons is applied for several minutes to form a thin, transparent pellet.[8] A

vacuum is often applied during pressing to remove trapped air and moisture, resulting in a

clearer pellet.[8]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet

is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of

4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.[1] For GC-

MS, a dilute solution of the compound in a volatile solvent is injected.

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-

energy electrons (typically 70 eV).[9][10] This causes the molecule to ionize, forming a

molecular ion and a series of fragment ions.[10]

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1]

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.[1]
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of

methoxybenzoic acid isomers.

Workflow for Spectroscopic Differentiation of Methoxybenzoic Acid Isomers

Sample

Spectroscopic Analysis

Data Analysis

Isomer Identification
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Isomer Structure
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Caption: A flowchart illustrating the process of using NMR, IR, and MS to analyze and

differentiate the isomers of methoxybenzoic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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